molecular formula C27H28N2O4 B299455 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide

Cat. No. B299455
M. Wt: 444.5 g/mol
InChI Key: WKRQWOXKSDAFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide involves the inhibition of various signaling pathways. The compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. In addition, the compound has been shown to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In addition, the compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide has several advantages and limitations for lab experiments. The compound is easy to synthesize and purify, making it readily available for research. It has been shown to have potential therapeutic effects in the treatment of cancer, inflammation, and neurological disorders. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the research of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide. One direction is to study the compound in vivo to determine its efficacy and safety as a therapeutic agent. Another direction is to investigate the potential of the compound in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use.

Synthesis Methods

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethanol with N-[2-(2,6-dimethylphenoxy)ethyl]-4-nitrobenzamide in the presence of a reducing agent. The reducing agent used in the synthesis is sodium borohydride. The reaction takes place in anhydrous methanol at room temperature. The product obtained is then purified using column chromatography.

Scientific Research Applications

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide has been studied for its various scientific research applications. It has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide

InChI

InChI=1S/C27H28N2O4/c1-19-8-7-9-20(2)26(19)32-17-15-28-27(31)22-11-4-6-13-24(22)33-18-25(30)29-16-14-21-10-3-5-12-23(21)29/h3-13H,14-18H2,1-2H3,(H,28,31)

InChI Key

WKRQWOXKSDAFAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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